molecular formula C16H23NO2 B14147818 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid CAS No. 897094-24-5

1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid

Cat. No.: B14147818
CAS No.: 897094-24-5
M. Wt: 261.36 g/mol
InChI Key: UBTPCVYDDJKBPP-UHFFFAOYSA-N
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Description

1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid is a chemical compound that features a piperidine ring substituted with a carboxylic acid group and a 4-propan-2-ylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

    Substitution: The aromatic ring and piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and other functionalized compounds.

Scientific Research Applications

1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a 4-propan-2-ylphenylmethyl group makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

897094-24-5

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H23NO2/c1-12(2)14-5-3-13(4-6-14)11-17-9-7-15(8-10-17)16(18)19/h3-6,12,15H,7-11H2,1-2H3,(H,18,19)

InChI Key

UBTPCVYDDJKBPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)O

Origin of Product

United States

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